3-Chloro-2-iodo-5-nitropyridine
Overview
Description
3-Chloro-2-iodo-5-nitropyridine is a pharmaceutical intermediate that can be used to prepare drugs for treating osteoarthritis and a derivative of diazole used in the field of organic electroluminescence .
Synthesis Analysis
The synthesis of 3-Chloro-2-iodo-5-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to form the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-iodo-5-nitropyridine is C5H2ClIN2O2 . The InChI code is 1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H . The molecular weight is 284.44 g/mol .Chemical Reactions Analysis
The reaction mechanism of 3-Chloro-2-iodo-5-nitropyridine is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
The physical form of 3-Chloro-2-iodo-5-nitropyridine is solid . The melting point ranges from 74-76°C .Scientific Research Applications
Kinetics and Reaction Mechanisms
- Reactions with Amines : Studies on reactions of similar compounds like 2-chloro-3-nitropyridine with amines (morpholine and piperidine) reveal insights into reaction kinetics and substitution preferences, which could be relevant for understanding the behavior of 3-Chloro-2-iodo-5-nitropyridine (Hamed, 1997).
Structural and Spectroscopic Analysis
- Crystal Structure Studies : Investigations into the structures of related nitropyridines, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, through crystallography and vibrational spectroscopy, offer insights into molecular conformation and intermolecular interactions that could be applicable to 3-Chloro-2-iodo-5-nitropyridine (Ban-Oganowska et al., 2001).
NMR and ESR Studies
- Chemical Shifts and Coupling Constants : NMR studies on substituted pyridines, including those with nitro and chloro groups, help in understanding the electronic environment and molecular dynamics, relevant for comprehending similar properties in 3-Chloro-2-iodo-5-nitropyridine (Gerig & Reinheimer, 1969).
- Anion Radicals Analysis : ESR spectra analysis of various nitropyridine derivatives provides detailed information on electron spin resonance properties, which can be valuable for understanding the electronic characteristics of 3-Chloro-2-iodo-5-nitropyridine (Cottrell & Rieger, 1967).
Reaction Kinetics with Aryloxide Ions
- Aryloxide Ions Reactions : Studies on the reaction kinetics of similar compounds with aryloxide ions in methanol can provide insights into the reactivity and potential applications of 3-Chloro-2-iodo-5-nitropyridine in organic synthesis (El-Bardan, 1999).
Molecular and Electronic Structure Analysis
- Vibrational and Electronic Properties : Investigations into the vibrational and electronic properties of closely related compounds, like 2-chloro-4-nitropyridine, offer insights into molecular structure, vibrational frequencies, and electronic behavior, which are crucial for understanding the properties of 3-Chloro-2-iodo-5-nitropyridine (Velraj et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-iodo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUHIMBZWWQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653218 | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodo-5-nitropyridine | |
CAS RN |
488713-29-7 | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488713-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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